9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride 9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride
Brand Name: Vulcanchem
CAS No.: 74220-03-4
VCID: VC18457245
InChI: InChI=1S/C28H38N2O4.ClH/c1-5-29(6-2)17-19-33-27(31)25-21-13-9-11-15-23(21)26(24-16-12-10-14-22(24)25)28(32)34-20-18-30(7-3)8-4;/h9-16,25-26H,5-8,17-20H2,1-4H3;1H
SMILES:
Molecular Formula: C28H39ClN2O4
Molecular Weight: 503.1 g/mol

9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride

CAS No.: 74220-03-4

Cat. No.: VC18457245

Molecular Formula: C28H39ClN2O4

Molecular Weight: 503.1 g/mol

* For research use only. Not for human or veterinary use.

9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride - 74220-03-4

Specification

CAS No. 74220-03-4
Molecular Formula C28H39ClN2O4
Molecular Weight 503.1 g/mol
IUPAC Name 2-[10-[2-(diethylamino)ethoxycarbonyl]-9,10-dihydroanthracene-9-carbonyl]oxyethyl-diethylazanium;chloride
Standard InChI InChI=1S/C28H38N2O4.ClH/c1-5-29(6-2)17-19-33-27(31)25-21-13-9-11-15-23(21)26(24-16-12-10-14-22(24)25)28(32)34-20-18-30(7-3)8-4;/h9-16,25-26H,5-8,17-20H2,1-4H3;1H
Standard InChI Key WCVMWVZJLWCFIC-UHFFFAOYSA-N
Canonical SMILES CC[NH+](CC)CCOC(=O)C1C2=CC=CC=C2C(C3=CC=CC=C13)C(=O)OCCN(CC)CC.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

The compound is a bis-ester derivative of 9,10-dihydroanthracenedicarboxylic acid, functionalized with two 2-(diethylamino)ethyl groups and stabilized as a hydrochloride salt. Its molecular formula is C₂₈H₃₉ClN₂O₄, with a molecular weight of 503.1 g/mol. Key structural features include:

  • Anthracene Core: A partially hydrogenated anthracene backbone (9,10-dihydro), reducing aromaticity at the central ring while retaining planar geometry for potential π-π interactions .

  • Ester Linkages: Two ester groups at the 9- and 10-positions, each connected to a 2-(diethylamino)ethyl moiety.

  • Hydrochloride Salt: The protonation of tertiary amines enhances aqueous solubility, critical for biological and industrial applications.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name2-[10-[2-(diethylamino)ethoxycarbonyl]-9,10-dihydroanthracene-9-carbonyl]oxyethyl-diethylazanium; chloride
Canonical SMILESCCNH+CCOC(=O)C1C2=CC=CC=C2C(C3=CC=CC=C13)C(=O)OCCN(CC)CC.[Cl-]
InChI KeyWCVMWVZJLWCFIC-UHFFFAOYSA-N
PubChem CID52995 (bis-ester); 34029 (mono-ester)

The mono-ester analog (CID 34029) shares structural similarities but lacks the second ester group, resulting in a smaller molecular formula (C₂₁H₂₅NO₂) and molecular weight (324.2 g/mol) .

Synthesis and Physicochemical Properties

Predicted Physicochemical Properties

  • Solubility: The hydrochloride salt improves water solubility compared to the free base, though lipophilicity remains significant due to the anthracene core.

  • Stability: The ester linkages may hydrolyze under acidic or alkaline conditions, necessitating pH-controlled storage.

  • Toxicity: Limited data exist, but diethylamino groups raise concerns about neurotoxicity at high concentrations .

PropertyBis-Ester (CAS 74220-03-4)Mono-Ester (CID 34029)
Molecular Weight503.1 g/mol324.2 g/mol
Charge at pH 7+1 (protonated amines)Neutral
Predicted LogP~3.5 (moderate lipophilicity)~2.8
Potential Use CaseDrug formulation adjuvantSmall-molecule probe

Research Gaps and Future Directions

Current literature lacks experimental data on this compound’s synthesis, stability, and biological activity. Critical research priorities include:

  • Synthetic Optimization: Developing scalable methods with characterized yields and purity.

  • Biological Screening: Evaluating toxicity, antimicrobial activity, and pharmacokinetic profiles.

  • Materials Characterization: Assessing electronic properties for semiconductor applications.

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